1-(5-chloro-2-methoxyphenyl)propan-2-ol
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Overview
Description
1-(5-chloro-2-methoxyphenyl)propan-2-ol is an organic compound characterized by a chloro and methoxy substituent on a phenyl ring, attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-chloro-2-methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-6-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, often around -78°C to 0°C
Reagents: Grignard reagent (e.g., methylmagnesium bromide), followed by a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: 1-(3-Chloro-6-methoxyphenyl)-2-propanone.
Reduction: 1-(3-Chloro-6-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(5-chloro-2-methoxyphenyl)propan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity for these targets, affecting downstream signaling pathways.
Comparison with Similar Compounds
- 1-(3-Chloro-4-methoxyphenyl)-2-propanol
- 1-(3-Chloro-5-methoxyphenyl)-2-propanol
- 1-(3-Chloro-6-ethoxyphenyl)-2-propanol
Uniqueness: 1-(5-chloro-2-methoxyphenyl)propan-2-ol is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methoxy group at the 6-position can enhance the compound’s electron-donating properties, while the chloro group at the 3-position can provide steric hindrance and influence the compound’s overall polarity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6-7,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCLPMSSVLIMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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